1-[4-(PHENYLSULFONYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE
Overview
Description
1-[4-(PHENYLSULFONYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(phenylsulfonyl)-4-(2-thienylacetyl)piperazine is 350.07588479 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
1-(Phenylsulfonyl)-4-(2-thienylacetyl)piperazine's metabolism involves several enzymes, indicating its potential use in studying enzyme kinetics and drug metabolism processes. For instance, it undergoes oxidative metabolism in human liver microsomes, producing metabolites through the action of enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6. Such studies can shed light on its metabolic pathways and the enzymes involved, offering insights into drug interactions and toxicity (Hvenegaard et al., 2012).
Receptor Binding Affinity
The compound's derivatives have been explored for their receptor binding affinities, particularly as adenosine A2B receptor antagonists. This research is crucial for understanding the compound's potential therapeutic applications and its role in modulating receptor activities. For example, studies have found that certain derivatives exhibit subnanomolar affinity and high selectivity towards the A2B adenosine receptors, making them potential candidates for therapeutic interventions (Borrmann et al., 2009).
Structural and Synthetic Chemistry
Research into 1-(phenylsulfonyl)-4-(2-thienylacetyl)piperazine and its derivatives also encompasses structural characterization and synthetic methods. For example, X-ray crystallography has been used to determine the crystal structure of related sulfonamide derivatives, providing detailed insights into their molecular conformations. Such studies are essential for drug design, allowing researchers to understand the molecular basis of the compound's activity and to develop new compounds with improved efficacy and safety profiles (Berredjem et al., 2010).
Anticancer and Antimicrobial Activities
Some derivatives of 1-(phenylsulfonyl)-4-(2-thienylacetyl)piperazine have been evaluated for their anticancer and antimicrobial activities. These studies are pivotal in identifying new therapeutic agents. For instance, derivatives with a piperazine substituent have shown significant anticancer activity in vitro against various cancer cell lines, highlighting the compound's potential as a lead structure for developing novel anticancer therapies (Turov, 2020).
Future Directions
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(13-14-5-4-12-22-14)17-8-10-18(11-9-17)23(20,21)15-6-2-1-3-7-15/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKYPSRTOJTSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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